molecular formula C9H8BrFO3 B13300813 3-(3-Bromo-5-fluorophenyl)-2-hydroxypropanoic acid

3-(3-Bromo-5-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13300813
M. Wt: 263.06 g/mol
InChI Key: BCIVHYBYMVADEN-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-fluorophenyl)-2-hydroxypropanoic acid is an organic compound with a unique structure that includes both bromine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-fluorophenyl)-2-hydroxypropanoic acid typically involves the bromination and fluorination of phenyl derivatives. One common method includes the reaction of 3-bromo-5-fluorophenol with suitable reagents to introduce the hydroxypropanoic acid moiety. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by the introduction of the hydroxypropanoic acid group. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Bromo-5-fluorophenyl)-2-hydroxypropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The hydroxypropanoic acid group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of bromine, fluorine, and hydroxypropanoic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8BrFO3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14)

InChI Key

BCIVHYBYMVADEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)CC(C(=O)O)O

Origin of Product

United States

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